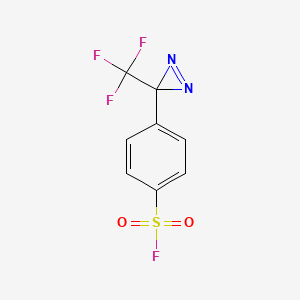![molecular formula C12H14ClNO3 B13513539 (2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)
(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid is an organic compound that features a chlorinated phenyl group, a formamido group, and a methylbutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to produce 3-chlorophenyl.
Formamido Group Introduction: The chlorinated phenyl compound is then reacted with formamide under specific conditions to introduce the formamido group.
Methylbutanoic Acid Formation: The final step involves the coupling of the formamido-chlorophenyl intermediate with a methylbutanoic acid precursor under controlled conditions to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-{[3-(2-chloroacetamido)phenyl]formamido}-3-(4-hydroxyphenyl)propanoic acid
- (2S)-2-{[3-(2-chloroacetamido)phenyl]formamido}-3-(4-hydroxyphenyl)butanoic acid
Uniqueness
(2S)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the formamido group allows for specific interactions with biological targets.
Propiedades
Fórmula molecular |
C12H14ClNO3 |
|---|---|
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
(2S)-2-[(3-chlorobenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14ClNO3/c1-7(2)10(12(16)17)14-11(15)8-4-3-5-9(13)6-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
Clave InChI |
MYGSJGRXGSFUDJ-JTQLQIEISA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC(=CC=C1)Cl |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid](/img/structure/B13513488.png)








